4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride
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Overview
Description
4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with an isobutyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.
Substitution with Isobutyl Group: The piperazine ring is then substituted with an isobutyl group using isobutyl bromide in the presence of a base such as potassium carbonate.
Attachment to Benzoic Acid: The substituted piperazine is then reacted with 4-chlorobenzoic acid under reflux conditions to form the desired compound.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate receptor activity, leading to potential therapeutic effects. The benzoic acid moiety may also contribute to the compound’s ability to inhibit certain enzymes, further influencing its biological activity.
Comparison with Similar Compounds
- 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride
- 4-(4-Ethylpiperazin-1-yl)benzoic acid dihydrochloride
- 4-(4-Phenylpiperazin-1-yl)benzoic acid dihydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituent on the piperazine ring (isobutyl vs. methyl, ethyl, or phenyl).
- Unique Properties: The isobutyl group in 4-(4-Isobutylpiperazin-1-yl)benzoic acid dihydrochloride imparts unique steric and electronic properties, potentially enhancing its binding affinity and selectivity for certain targets.
- Applications: While all these compounds have similar applications in research and industry, the specific substituent can influence their efficacy and suitability for particular uses.
Properties
Molecular Formula |
C15H24Cl2N2O2 |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
4-[4-(2-methylpropyl)piperazin-1-yl]benzoic acid;dihydrochloride |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-12(2)11-16-7-9-17(10-8-16)14-5-3-13(4-6-14)15(18)19;;/h3-6,12H,7-11H2,1-2H3,(H,18,19);2*1H |
InChI Key |
BTWSTDIMQQYVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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